LGD-2226 was developed by Ligand Pharmaceuticals and is categorized under nonsteroidal SARMs. Its unique mechanism allows it to selectively activate androgen receptors, which are critical for muscle and bone growth, without the significant androgenic side effects typical of anabolic steroids. This selectivity makes it a promising candidate for various therapeutic applications, particularly in aging populations and those suffering from muscle degenerative diseases .
The synthesis of LGD-2226 involves several key steps that focus on creating its specific molecular structure. The compound is derived from a 2-quinolinone framework, which is modified to enhance its binding affinity to androgen receptors.
Synthesis Methodology:
The molecular formula of LGD-2226 is , with a molar mass of approximately .
LGD-2226 participates in various chemical reactions primarily related to its binding mechanism with androgen receptors.
LGD-2226 functions by selectively binding to androgen receptors in muscle and bone tissues, activating anabolic pathways while sparing other tissues such as the prostate.
LGD-2226 has several promising applications in both clinical and athletic contexts:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: